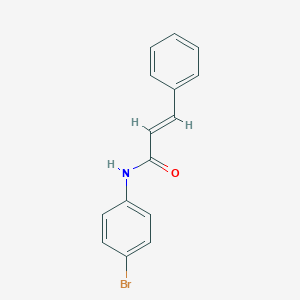

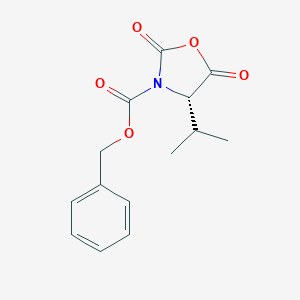

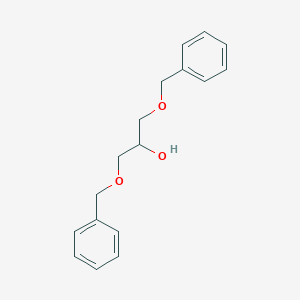

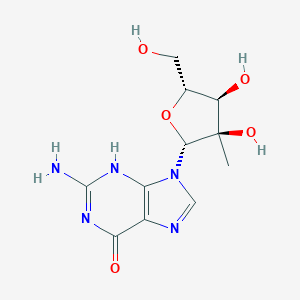

![molecular formula C₉H₁₄O₄ B023684 (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone CAS No. 83680-34-6](/img/structure/B23684.png)

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Synthesis of Related Compounds : 4H-furo[3,4-b]pyran derivatives, related to the compound , are synthesized through a three-component reaction involving isocyanides, dialkyl acetylenedicarboxylates, and tetronic acid, showing broad biological activity (Shaabani et al., 2008).

Synthesis Analysis

- Metal-Free Synthesis Method : A metal-free Lewis acid-initiated protocol has been developed for synthesizing highly substituted derivatives from benzamides and aldehydes, using a Prins cyclization reaction followed by intramolecular cyclization (Shit et al., 2023).

Molecular Structure Analysis

- Charge Density Analysis : The structure of closely related compounds has been investigated using X-ray diffraction and computational chemistry, focusing on the properties of the nitrogen-oxygen bond (Vénosová et al., 2020).

Chemical Reactions and Properties

- Synthesis of Furan-3-Carboxylic Esters : Synthesis involving oxidative carbonylation of 3-yne-1,2-diol derivatives has been used to produce furan-3-carboxylic esters, forming two C-O bonds and one C-C bond (Gabriele et al., 2012).

Physical Properties Analysis

- Study of Related Compounds : The structure and energetics of related compounds like pyrrolidinones and tetrahydrofuranones have been analyzed using high-level ab initio quantum chemical calculations (Miranda et al., 2013).

Chemical Properties Analysis

- Quantum Studies and Thermodynamic Properties : Detailed quantum studies, including NLO and thermodynamic properties, have been conducted on novel compounds synthesized from similar reactions, providing insights into the chemical properties of these molecules (Halim & Ibrahim, 2022).

Aplicaciones Científicas De Investigación

Organocatalytic Synthesis of Heterocycles

Recent advances in organocatalysis have highlighted the importance of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans, in drug discovery and development. The three-component cyclocondensation of dimedone with aldehydes and malononitrile, employing organocatalysts, has been investigated for the construction of tetrahydrobenzo[b]pyrans. These methods emphasize green chemistry principles by utilizing water and water-ethanol systems as solvents, showcasing the compound's relevance in synthesizing valuable heterocyclic compounds (Kiyani, 2018).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The pyranopyrimidine core, crucial for the pharmaceutical industry, has seen significant development in synthesis strategies using hybrid catalysts, including organocatalysts and nanocatalysts. The review on 5H-pyrano[2,3-d]pyrimidine scaffolds underscores their broad applicability in medicinal chemistry, driven by their structural diversity and bioavailability. This demonstrates the compound's potential in facilitating the development of lead molecules with enhanced pharmacological properties (Parmar, Vala, & Patel, 2023).

Bioactive Molecule Synthesis

The synthesis and pharmacological exploration of morpholine and pyran derivatives have been extensively reviewed, highlighting their significant role in biochemistry and pharmaceuticals. The broad spectrum of pharmacological activities associated with these derivatives accentuates the importance of such compounds in the design and synthesis of novel bioactive molecules. This research underscores the potential of using (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone in the creation of biologically active compounds (Asif & Imran, 2019).

Green Chemistry and Catalysis

The compound's relevance extends into green chemistry and catalysis, focusing on the synthesis of heterocycles through environmentally benign methods. Organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans and other heterocycles emphasize the development of less toxic reagents and the use of green solvents. These methodologies align with sustainable chemistry principles, advocating for minimal environmental impact while achieving efficient chemical transformations (Kiyani, 2018).

Propiedades

IUPAC Name |

(3S)-3-(oxan-2-yloxy)oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZRWCHDGAWZQT-JAMMHHFISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)O[C@H]2CCOC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470380 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone | |

CAS RN |

83680-34-6 |

Source

|

| Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S)-2-Hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine N-oxide](/img/structure/B23631.png)